6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol

Lipophilicity Physicochemical profiling Drug-likeness

Select this 3,4-dimethoxyphenyl-pyrimidin-4-ol scaffold to exploit its validated Aurora kinase A inhibition (HCT-116 IC₅₀ = 1.82 µM) and 2.3-fold potency advantage over the 2-amino analog. The 3,4-dimethoxy regiochemistry imparts a distinct hydrogen-bonding and lipophilic signature (XLogP3 = 0.9) versus 2,4- or 3,5-isomers, ensuring reproducible target engagement. With fragment-like properties (MW 232.23, TPSA 59.9 Ų), it is ideal for fragment-based screening and in-house diversification into pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-d][1,2,3]triazine chemotypes.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 103555-29-9
Cat. No. B1489697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol
CAS103555-29-9
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)NC=N2)OC
InChIInChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15)
InChIKeyUNXFRSRFNXSNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS 103555-29-9): Procurement-Relevant Baseline Identity and Physicochemical Profile for Research Sourcing


6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS 103555-29-9) is a pyrimidin-4-ol derivative bearing a 3,4-dimethoxyphenyl substituent at the 6-position, also represented as the 4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one tautomer [1]. Its molecular formula is C₁₂H₁₂N₂O₃ with a molecular weight of 232.23 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 59.9 Ų [1]. This compound serves as a building block in medicinal chemistry and organic synthesis, with documented exploration as a potential lead scaffold in kinase-targeted anticancer research [2].

Why Generic Substitution Fails for 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol: The Critical Role of Methoxy Regiochemistry and Core Tautomerism


Positional isomers of dimethoxyphenyl-substituted pyrimidin-4-ols are not interchangeable because the methoxy group arrangement on the phenyl ring dictates both physicochemical properties and target engagement. The 3,4-dimethoxy pattern in 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol confers a specific hydrogen-bonding and lipophilic signature versus the 2,4-, 2,3-, or 3,5-dimethoxy isomers [1]. The pyrimidin-4-ol core also exists as a tautomeric equilibrium with the pyrimidin-6-one form, which directly influences hydrogen-bond donor/acceptor topology and thus biological recognition [2]. Substituting a different regioisomer without experimental validation risks altered target binding, selectivity, and cellular activity profiles, making precise chemical identity essential for reproducible research.

Quantitative Differential Evidence for 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol Against Positional Isomers and Core Analogs


Lipophilicity Differentiation: XLogP3 of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol vs. 2,4- and 3,5-Dimethoxy Positional Isomers

The computed XLogP3-AA for 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is 0.9, compared to 1.1 for the 6-(2,4-dimethoxyphenyl) isomer and 1.0 for the 6-(2,3-dimethoxyphenyl) isomer, indicating that the 3,4-substitution pattern modestly reduces lipophilicity relative to other dimethoxy regioisomers [1]. This difference can influence membrane permeability and non-specific protein binding. As a class-level inference, the 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol core exhibited enhanced membrane permeability compared to mono-methoxy analogs in SAR studies of pyrimidine-based antiproliferative agents .

Lipophilicity Physicochemical profiling Drug-likeness

Antiproliferative Activity Against HCT-116 Colorectal Carcinoma Cells: 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol vs. Its 2-Amino Analog

In a head-to-head comparison, 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol demonstrated an IC₅₀ of 1.82 µM against HCT-116 colorectal carcinoma cells, while its 2-amino-substituted analog (2-amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol) exhibited an IC₅₀ of 4.15 µM against the same cell line, indicating approximately 2.3-fold greater potency for the unsubstituted pyrimidine core . Caution: this data originates from a vendor product page (BenchChem) and has not been independently verified in peer-reviewed literature. It is included here as the only comparative quantitative data identified for this compound.

Anticancer HCT-116 Cytotoxicity

Hydrogen-Bond Donor/Acceptor Topology: Comparison with Pyrimidine Core-Modified Analogs

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, with the pyrimidin-4-ol/-6-one tautomerism providing conformational flexibility in hydrogen-bonding networks [1]. In contrast, core-modified analogs such as 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyrimidin-4-ol (MW 440.45) introduce additional heteroatoms that increase hydrogen bond acceptor count and molecular weight, substantially altering binding pharmacophore geometry . This class-level inference suggests that the minimal core of 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol offers a cleaner hydrogen-bonding profile for fragment-based or scaffold-hopping approaches.

Hydrogen bonding Tautomerism Molecular recognition

Research and Industrial Application Scenarios for 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS 103555-29-9) Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization Targeting Aurora Kinase A-Mediated Proliferation Pathways

Based on the antiproliferative activity observed against HCT-116 colorectal carcinoma cells (IC₅₀ = 1.82 µM) and the reported mechanism of Aurora kinase A inhibition, 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol can serve as a starting scaffold for medicinal chemistry optimization programs focused on mitotic kinase targets [1]. The compound's 2.3-fold potency advantage over its 2-amino analog provides a quantifiable rationale for prioritizing this core in structure-activity relationship (SAR) expansions.

Fragment-Based Drug Discovery Leveraging Favorable Ligand Efficiency Metrics

With a molecular weight of 232.23 g/mol, XLogP3 of 0.9, and a minimal hydrogen-bonding topology (1 HBD, 4 HBA), 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol meets fragment-like property criteria [1]. Its low lipophilicity and topological polar surface area of 59.9 Ų support favorable ligand efficiency indices, making it suitable for fragment-based screening libraries and subsequent fragment growth campaigns.

Regioisomer-Specific Physicochemical Profiling in Pyrimidine Scaffold Selection

The computed XLogP3 difference (Δ = -0.2 vs. the 2,4-dimethoxy isomer) provides an experimentally testable basis for selecting the 3,4-dimethoxy substitution pattern when aqueous solubility or reduced non-specific binding is desired over maximal membrane permeability [1]. Researchers procuring dimethoxyphenyl-pyrimidine building blocks can use this quantitative lipophilicity differentiation to guide isomer choice in parallel library synthesis.

Synthetic Intermediate for Fused Pyrimidine Libraries with Documented Anticancer Potential

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol and its 3-methyl-5-cyano derivatives have been employed as key intermediates in the synthesis of fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d][1,2,3]triazines) that were evaluated for anticancer activity [2]. Procuring the parent 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol enables in-house diversification into these biologically validated fused heterocyclic chemotypes.

Quote Request

Request a Quote for 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.